2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride 2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909347-74-5
VCID: VC4675195
InChI: InChI=1S/C5H11NO2S.ClH/c6-3-4-9(7,8)5-1-2-5;/h5H,1-4,6H2;1H
SMILES: C1CC1S(=O)(=O)CCN.Cl
Molecular Formula: C5H12ClNO2S
Molecular Weight: 185.67

2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride

CAS No.: 1909347-74-5

Cat. No.: VC4675195

Molecular Formula: C5H12ClNO2S

Molecular Weight: 185.67

* For research use only. Not for human or veterinary use.

2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride - 1909347-74-5

Specification

CAS No. 1909347-74-5
Molecular Formula C5H12ClNO2S
Molecular Weight 185.67
IUPAC Name 2-cyclopropylsulfonylethanamine;hydrochloride
Standard InChI InChI=1S/C5H11NO2S.ClH/c6-3-4-9(7,8)5-1-2-5;/h5H,1-4,6H2;1H
Standard InChI Key GSTGOXFDJIFWPZ-UHFFFAOYSA-N
SMILES C1CC1S(=O)(=O)CCN.Cl

Introduction

Structural and Molecular Characteristics

2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride (CAS: 1909347-74-5) is a sulfonamide-derived amine salt characterized by a cyclopropane ring linked to a sulfonyl group and an ethylamine backbone, with a hydrochloride counterion. Its molecular formula is C₅H₁₁NO₂S·HCl, yielding a molecular weight of 185.67 g/mol . The SMILES notation (C1CC1S(=O)(=O)CCN) and InChI key (GSTGOXFDJIFWPZ-UHFFFAOYSA-N) confirm the connectivity: a cyclopropane (C1CC1) bonded to a sulfonyl group (S(=O)(=O)) and an ethylamine chain (CCN) .

Predicted Physicochemical Properties

Collision cross-section (CCS) data for various adducts, calculated via mass spectrometry, provide insights into its gas-phase behavior :

Adductm/zPredicted CCS (Ų)
[M+H]⁺150.05834133.1
[M+Na]⁺172.04028143.0
[M-H]⁻148.04378140.0

These values are critical for analytical identification in complex matrices.

Synthetic Pathways

Key Precursors and Reactions

The compound is synthesized via sulfonylation of ethylamine derivatives. A plausible route involves:

  • Cyclopropanesulfonyl chloride (CAS: 15872-41-0) as the sulfonylating agent .

  • Reaction with 2-aminoethan-1-ol under basic conditions to form the sulfonamide intermediate.

  • Protonation with hydrochloric acid to yield the hydrochloride salt .

Example Protocol :

  • Step 1: Cyclopropanesulfonyl chloride (15 g, 0.11 mol) is added dropwise to ammonia-saturated tetrahydrofuran (THF) at 0°C.

  • Step 2: The mixture warms to room temperature, stirred for 17 h, and filtered through silica gel.

  • Step 3: The filtrate is concentrated, and the free amine is treated with HCl gas in ethyl acetate to precipitate the hydrochloride salt (yield: 89%) .

Optimization Challenges

  • Cyclopropane Stability: The strain in the cyclopropane ring necessitates mild reaction conditions (0–40°C) to prevent ring-opening .

  • Purification: Recrystallization from ethyl acetate/hexane mixtures enhances purity (>95%) .

Hazard StatementPrecautionary Measure
H315, H319, H335P261, P305+P351+P338, P405

The compound causes skin/eye irritation and respiratory discomfort, mandating use of PPE (gloves, goggles) and fume hoods .

Applications in Pharmaceutical Research

Role in Drug Discovery

Cyclopropane sulfonamides are pivotal in medicinal chemistry due to their:

  • Metabolic Stability: The cyclopropane ring resists oxidative degradation .

  • Bioisosteric Potential: Mimics aromatic groups while reducing molecular weight .

Case Study: In antimalarial research, analogous cyclopropane sulfonamides inhibit Plasmodium kinases (e.g., PfCLK3), demonstrating IC₅₀ values <100 nM .

Emerging Therapeutic Targets

  • Kinase Inhibitors: The sulfonamide group chelates ATP-binding pockets .

  • Antibacterial Agents: Cyclopropane derivatives disrupt bacterial cell wall synthesis .

Comparative Analysis with Analogues

Structural Analogues

CompoundKey DifferenceActivity
2-(Cyclopentylsulfanyl)ethylamineLarger ring (cyclopentane)Reduced metabolic stability
1-Cyclopropylethylamine HClLack of sulfonyl groupLower kinase affinity

The sulfonyl group in the target compound enhances hydrogen-bonding capacity, improving target engagement .

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